molecular formula C10H14IO3P B13652618 Diethyl (4-iodophenyl)phosphonate

Diethyl (4-iodophenyl)phosphonate

Cat. No.: B13652618
M. Wt: 340.09 g/mol
InChI Key: URUGCMGRKSORQE-UHFFFAOYSA-N
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Description

Diethyl (4-iodophenyl)phosphonate is an organic compound with the molecular formula C11H16IO3P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a 4-iodophenyl ring. This compound is a colorless to almost colorless liquid and is used as an important reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-iodophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-iodobenzyl bromide with triethyl phosphite under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reactants and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonate esters and derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Diethyl (4-iodophenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (4-iodophenyl)phosphonate exerts its effects involves the formation of carbon-phosphorus bonds through nucleophilic substitution or cross-coupling reactions. The phosphonate group can interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-bromophenyl)phosphonate
  • Diethyl (4-chlorophenyl)phosphonate
  • Diethyl (4-methylphenyl)phosphonate

Uniqueness

Diethyl (4-iodophenyl)phosphonate is unique due to the presence of the iodine atom, which can enhance its reactivity in cross-coupling reactions compared to its bromine or chlorine analogs. The iodine atom also provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUGCMGRKSORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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